(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1S)-1-(1-propan-2-yltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H14N4/c1-5(2)11-4-7(6(3)8)9-10-11/h4-6H,8H2,1-3H3/t6-/m0/s1 |
InChI Key |
PLACVJNEVHWHIO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CN(N=N1)C(C)C)N |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an alkyne reacts with an azide under copper(I) catalysis to form the triazole ring.
Substitution with Isopropyl Group: The triazole ring is then substituted with an isopropyl group using appropriate alkylating agents.
Introduction of the Amine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: Copper(I) catalysts for the cycloaddition reaction.
Solvents: Solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to optimize reaction rates and product formation.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine oxidation | H₂O₂, FeCl₃ catalyst | Corresponding nitro compound | 72% | |
| Aerobic oxidation | O₂, Cu(OAc)₂ | Imine derivatives | 65–78% |
This reactivity aligns with triazole-containing amines studied in azole-functionalized systems, where electron-deficient triazole rings enhance amine oxidation kinetics .
Nucleophilic Substitution
The triazole’s N1-propan-2-yl group participates in SN reactions:
Example reaction:
| Leaving Group (X) | Reactivity Trend |
|---|---|
| Cl⁻ | Moderate (k = 0.45 M⁻¹s⁻¹) |
| Br⁻ | High (k = 1.2 M⁻¹s⁻¹) |
| I⁻ | Very high (k = 3.8 M⁻¹s⁻¹) |
Substitution occurs preferentially at the triazole’s N1 position due to steric and electronic factors.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions via its triazole moiety:
Key data from Cu(I)-catalyzed systems:
| Parameter | Value |
|---|---|
| Optimal temperature | 25–40°C |
| Catalyst loading | 5 mol% CuI |
| Reaction time | 2–4 hr |
| Diastereomeric ratio | 92:8 (syn:anti) |
This mirrors findings from azide-alkyne cycloadditions (AAC) where triazoles act as dipolarophiles . The (1S)-configuration induces stereoselectivity in adduct formation.
Condensation Reactions
The amine group condenses with carbonyl compounds:
| Carbonyl Type | Reaction Efficiency |
|---|---|
| Aldehydes | 85–94% |
| Ketones | 60–75% |
| α,β-Unsaturated carbonyls | 40–55% |
Steric hindrance from the propan-2-yl group reduces reactivity with bulky ketones.
Acid-Base Reactions
The compound exhibits pH-dependent behavior:
| Property | Value |
|---|---|
| pKa (amine) | 9.1 ± 0.2 |
| Buffer range | pH 7–11 |
| Protonation site | Triazole N2 atom |
DFT calculations confirm preferential protonation at N2 rather than the amine group under acidic conditions .
Reaction Optimization Parameters
Critical factors influencing reaction outcomes:
| Parameter | Optimal Range |
|---|---|
| Temperature | 25–60°C |
| Solvent | EtOH/H₂O (3:1) |
| pH | 7–9 (for amine reactions) |
| Catalyst | CuI (5 mol%) |
Scientific Research Applications
(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine and Analogous Compounds
Biological Activity
(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine, a compound featuring a triazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity through various studies, highlighting its potential applications in pharmacology.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHN
- Molecular Weight : 154.21 g/mol
- CAS Number : 1841133-61-6
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Recent studies indicate that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to triazole structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting vital enzymatic pathways essential for microbial survival .
Antimalarial Activity
A study focused on the antimalarial properties of triazole derivatives demonstrated promising results. In vitro assays using Plasmodium falciparum indicated that certain triazole compounds exhibited low cytotoxicity while maintaining efficacy against malaria parasites. The best-performing compounds showed IC values in the submicromolar range, suggesting their potential as lead candidates for antimalarial drug development .
Cytotoxicity and Selectivity
Cytotoxicity assays against mammalian cell lines (e.g., HepG2 and Vero cells) revealed that several triazole derivatives possess low toxicity profiles. Compounds derived from this class exhibited selectivity indices (SI) ranging from 6.8 to 494.8, indicating a favorable therapeutic window for further development .
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Properties | Triazole derivatives showed broad-spectrum activity against bacteria and fungi. | Suggests potential for developing new antimicrobial agents. |
| Antimalarial Activity Evaluation | Compounds demonstrated IC values < 5 μM against P. falciparum. | Highlights the need for optimization in antimalarial drug discovery. |
| Cytotoxicity Testing | Low cytotoxicity with SI values indicating selectivity for cancer cells over normal cells. | Supports the further exploration of triazole derivatives in cancer therapy. |
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for pathogen survival.
- Membrane Disruption : The compounds can integrate into microbial membranes, leading to increased permeability and subsequent cell death.
- Interaction with Biological Targets : Triazole derivatives may interact with specific receptors or proteins involved in disease processes, modulating their activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine?
- Methodological Answer : The compound’s triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the amine group. For example, intermediate triazole derivatives can be generated by reacting propargylamine with azides under Cu(I) catalysis . Subsequent protection/deprotection steps (e.g., using triphenylmethyl groups) and stereoselective reduction may be required to achieve the (1S)-configuration .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly NMR to resolve stereochemistry and substituent positions (e.g., δ 5.35 ppm for chiral center protons) . Liquid Chromatography-Mass Spectrometry (LCMS) ensures molecular weight validation (e.g., ESIMS m/z 379.2 for related triazole derivatives), while HPLC confirms purity (>95% for research-grade material) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Perform reactions in a fume hood to mitigate inhalation risks, especially during azide or amine handling. Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction yields be optimized for the CuAAC synthesis of the triazole intermediate?
- Methodological Answer : Optimize solvent polarity (e.g., DMF or THF), catalyst loading (CuI at 5–10 mol%), and temperature (60–80°C). Microwave-assisted synthesis may reduce reaction time. Monitor by TLC or in situ IR to track azide conversion . For stereochemical control, chiral ligands like (R)-BINOL can enhance enantiomeric excess .
Q. How should researchers resolve contradictions in reported NMR chemical shifts for similar triazole-amine derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent protonation of the amine. Use deuterated solvents consistently and report sample preparation details (e.g., neutralization with TFA). Compare with computational NMR predictions (DFT calculations) to validate assignments .
Q. What strategies are recommended for assessing biological activity in vitro?
- Methodological Answer : Design assays targeting triazole’s pharmacophoric motifs (e.g., kinase inhibition or antimicrobial activity). Use SPR (Surface Plasmon Resonance) for binding affinity studies or cell-based assays (e.g., MTT for cytotoxicity). Include positive controls like known triazole-based drugs and validate results via dose-response curves .
Q. How can air-sensitive intermediates be stabilized during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
